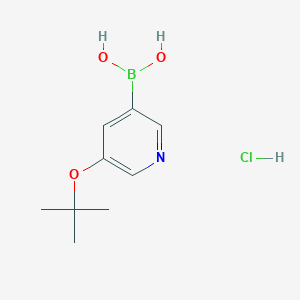

5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride

説明

特性

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3.ClH/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8;/h4-6,12-13H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHQUZQNTJBNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC(C)(C)C)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Regioselective Lithiation and Boron Trapping

A two-step protocol begins with 5-tert-butoxypyridine, where the tert-butoxy group directs lithiation to the meta position (C-3) using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF). Subsequent quenching with triisopropyl borate (B(OiPr)₃) yields the boronic ester, which is hydrolyzed to the boronic acid using dilute HCl (Scheme 1).

Key Conditions:

- Base: LDA (2.2 equiv., -78°C)

- Boron Source: B(OiPr)₃ (1.5 equiv.)

- Hydrolysis: 1 M HCl, 0°C → room temperature

- Yield: 60–70% after recrystallization.

This method leverages the directing effects of electron-donating substituents but requires stringent temperature control to avoid side reactions.

Transition Metal-Catalyzed Miyaura Borylation

Palladium-Mediated Borylation of Halogenated Precursors

3-Bromo-5-tert-butoxypyridine undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethylacetamide (DMA) at 80°C. The reaction proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetallation with the diboron reagent (Scheme 2).

Optimized Protocol:

- Catalyst: Pd(dppf)Cl₂ (5 mol%)

- Base: KOAc (3 equiv.)

- Solvent: DMA/water (4:1)

- Temperature: 80°C, 12 h

- Yield: 85–90%.

The boronic acid is liberated via acidic hydrolysis (1 M HCl) and isolated as the hydrochloride salt. This method offers high regioselectivity and compatibility with sensitive functional groups.

Halogen-Magnesium Exchange and Boron Incorporation

Grignard Reagent-Mediated Boron Transfer

Adapting methodologies from EP1479685A1, 3-bromo-5-tert-butoxypyridine is treated with cyclohexylmagnesium chloride in THF at 0°C, facilitating halogen-magnesium exchange. The resultant organomagnesium intermediate reacts with 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronic ester, which is hydrolyzed with ammonium chloride and acidified with HCl (Scheme 3).

Critical Parameters:

- Grignard Reagent: Cyclohexylmagnesium chloride (1.1 equiv.)

- Boronating Agent: 2-Cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 equiv.)

- Work-Up: Saturated NH₄Cl, extraction with toluene

- Yield: 52–55% after recrystallization.

This approach avoids palladium catalysts but necessitates careful control of stoichiometry to prevent over-metallation.

Table 1. Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Advantages | Limitations |

|---|---|---|---|---|---|

| Directed Metallation | LDA, B(OiPr)₃, HCl | 60–70 | >95% | Regioselective, no metal catalyst | Low-temperature sensitivity |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc | 85–90 | >98% | High yield, scalable | Requires palladium catalyst |

| Grignard Exchange | CyclohexylMgCl, dioxaborolane | 52–55 | >90% | No transition metals | Moderate yield, stoichiometric Mg |

Characterization and Validation

Spectroscopic Confirmation

Purity and Stability

The hydrochloride salt exhibits enhanced stability, with <5% decomposition after 6 months at -20°C. Purity is maintained via recrystallization from acetonitrile or ethyl acetate/hexanes.

化学反応の分析

Types of Reactions

5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Solvents: Common solvents include ethanol, methanol, and dichloromethane

Major Products Formed

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Oxidized Products: Pyridine derivatives from oxidation reactions.

Substituted Products: Various functionalized pyridine derivatives from substitution reactions

科学的研究の応用

5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

類似化合物との比較

Comparison with Similar Pyridine Boronic Acid Derivatives

This section evaluates 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride against structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Substituent and Structural Analysis

Key Observations:

Steric and Electronic Effects: The tert-butoxy group in the target compound provides greater steric hindrance compared to smaller substituents like isopropoxy () or unsubstituted pyridine boronic acids (). This hindrance can slow reaction kinetics but improve selectivity in coupling reactions .

Stability and Solubility :

- The hydrochloride salt form of the target compound enhances aqueous solubility, unlike neutral boronic acids (e.g., Pyridine-3-boronic acid), which may require co-solvents .

- Silyl-protected derivatives (e.g., 5-([tert-Butyldimethylsilyl]oxy)pyridine-3-boronic acid) offer orthogonal protection strategies but necessitate additional steps for deprotection, limiting their utility in streamlined syntheses .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is a cornerstone for C–C bond formation, where boronic acids act as nucleophilic partners. Comparative studies highlight:

- Target Compound : Exhibits moderate reactivity due to steric hindrance from the tert-butoxy group, favoring couplings with less hindered aryl halides. The electron-donating nature of the substituent stabilizes the boronate intermediate, reducing side reactions .

- Pyridine-3-boronic Acid : Higher reactivity but lower stability; prone to decomposition under acidic or oxidative conditions .

- 5-Chloro-6-isopropoxypyridine-3-boronic Acid : The chloro group’s electron-withdrawing effect may necessitate higher catalyst loading or elevated temperatures for efficient coupling .

生物活性

5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has led to their exploration as enzyme inhibitors and therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H15BClNO

- Molecular Weight : 200.59 g/mol

- CAS Number : 2096330-89-9

5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride primarily functions as an enzyme inhibitor. Its boronic acid moiety allows it to interact with active sites of various enzymes, particularly those involved in metabolic pathways. The compound's mechanism is characterized by:

- Reversible Binding : The boron atom forms a covalent bond with hydroxyl groups in the active site of target enzymes, inhibiting their function.

- Selectivity : Studies indicate that this compound exhibits selectivity towards specific enzymes, which is crucial for minimizing off-target effects.

Biological Activities

The biological activities of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride have been investigated in several contexts:

Enzyme Inhibition

Research has shown that this compound can inhibit key enzymes involved in various diseases:

- Carbonic Anhydrase Inhibition : It has been reported to inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues, which may have implications in treating conditions like glaucoma and epilepsy .

Antiviral Activity

Recent studies have explored the compound's antiviral potential:

- SARS-CoV-2 Protease Inhibition : In vitro studies demonstrated that boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential use in COVID-19 treatment strategies .

Case Studies and Research Findings

Applications in Medicinal Chemistry

5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride has been utilized in various research applications:

- Drug Development : As a lead compound for designing new enzyme inhibitors.

- Synthetic Chemistry : Employed as a building block for synthesizing more complex molecules.

- Biological Research : Used to study enzyme kinetics and mechanisms.

Q & A

Basic: What are the primary synthetic routes for 5-(tert-butoxy)pyridine-3-boronic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of a halogenated pyridine precursor. Key steps include:

- Halogenation : Introduce a halogen (e.g., bromine) at the 3-position of 5-(tert-butoxy)pyridine.

- Boronation : React with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous DME/THF at 80–100°C. Microwave-assisted synthesis (140°C, 30 min) can improve efficiency .

- Hydrochloride Formation : Treat with HCl in ethanol to precipitate the hydrochloride salt.

Critical Factors : Oxygen-free conditions, catalyst loading (1–5 mol%), and solvent purity directly impact yield (60–85%).

Basic: How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group .

- Handling : Use anhydrous solvents (e.g., DCM, THF) during reactions. Pre-dry glassware and employ Schlenk techniques to minimize moisture exposure.

- Stability Tests : Monitor via ¹H NMR (disappearance of boronic acid peak at δ 7.5–8.5 ppm) and HPLC (retention time shifts indicate degradation) .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid in complex molecular architectures?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ for electron-deficient aryl halides; XPhos/Pd(OAc)₂ improves steric hindrance tolerance.

- Solvent Systems : DME/H₂O/EtOH (4:1:1) with 2 M Na₂CO₃ enhances solubility and coupling efficiency .

- Microwave Assistance : Reduce reaction time (e.g., 140°C for 10–15 min vs. 24 h conventional heating) while maintaining >90% conversion .

- Post-Reaction Workup : Extract with ethyl acetate, wash with brine, and purify via silica column chromatography (hexane/EtOAc gradient) .

Advanced: What are the challenges in purifying 5-(tert-butoxy)pyridine-3-boronic acid hydrochloride, and how can they be addressed?

Methodological Answer:

- Impurity Profile : Common impurities include deboronated pyridine derivatives and residual palladium.

- Purification Techniques :

- Column Chromatography : Use silica gel with 5–10% methanol in DCM to separate boronic acid derivatives.

- Chelation Resins : Employ thiol-functionalized resins to remove Pd contaminants (<10 ppm) .

- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter to isolate high-purity hydrochloride crystals (≥98% by HPLC) .

Advanced: How do researchers validate the structural integrity and purity of this compound for reproducibility?

Methodological Answer:

- ¹H/¹³C NMR : Confirm tert-butoxy group (δ 1.3 ppm, singlet) and boronic acid proton (δ 8.1–8.3 ppm). Compare with reference spectra .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 254.1 (calculated for C₁₀H₁₅BNO₃⁺).

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C 47.3%, N 5.5%).

- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities at 254 nm (<2% area) .

Advanced: What computational methods support the design of derivatives using this boronic acid?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity in cross-coupling (e.g., Fukui indices for electrophilicity).

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina. Focus on hydrogen bonding between boronic acid and active-site residues .

- QSAR Models : Correlate substituent effects (e.g., tert-butoxy vs. methoxy) with logP and IC₅₀ values for lead optimization.

Data Contradiction: How to resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:

- Variable Analysis :

- Catalyst Source : Commercial vs. in-situ-prepared catalysts may differ in activity.

- Solvent Purity : Trace water in DME reduces yield by promoting protodeboronation.

- Substrate Ratios : A 1.2:1 (boronic acid:aryl halide) ratio minimizes side reactions.

- Troubleshooting : Replicate literature protocols exactly, including degassing steps and inert atmosphere. Cross-validate with control reactions using known substrates (e.g., 4-bromotoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。